molecular formula C20H19F3N2O2 B11064578 2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

2-[(cyclopentylcarbonyl)amino]-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11064578
M. Wt: 376.4 g/mol
InChI Key: JYEJTVKTNKWOTM-UHFFFAOYSA-N
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Description

2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound characterized by the presence of a cyclopentane ring, an amide group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Amide Bond: The initial step involves the formation of the amide bond between cyclopentanecarboxylic acid and 3-(trifluoromethyl)aniline. This reaction is typically carried out using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.

    Cyclization: The intermediate product is then subjected to cyclization to form the cyclopentane ring. This step may involve the use of a base such as sodium hydride (NaH) in a polar aprotic solvent like DMF (dimethylformamide).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(TRIFLUOROMETHYL)BENZAMIDE: Shares the trifluoromethyl-substituted phenyl ring but lacks the cyclopentane ring.

    N-(3-(TRIFLUOROMETHYL)PHENYL)BENZAMIDE: Similar structure but without the cyclopentane amide group.

Uniqueness

2-CYCLOPENTANEAMIDO-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is unique due to the presence of both the cyclopentane ring and the trifluoromethyl-substituted phenyl ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H19F3N2O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-(cyclopentanecarbonylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H19F3N2O2/c21-20(22,23)14-8-5-9-15(12-14)24-19(27)16-10-3-4-11-17(16)25-18(26)13-6-1-2-7-13/h3-5,8-13H,1-2,6-7H2,(H,24,27)(H,25,26)

InChI Key

JYEJTVKTNKWOTM-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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